(4-bromo-1-methyl-1H-pyrazol-3-yl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone
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Overview
Description
(4-bromo-1-methyl-1H-pyrazol-3-yl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone is a heterocyclic compound that contains two pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with 5-methyl-3-nitro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-methyl-1H-pyrazol-3-yl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur at the bromo position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amino derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-bromo-1-methyl-1H-pyrazol-3-yl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone is used as a building block for the synthesis of more complex heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-bromo-1-methyl-1H-pyrazole
- 5-methyl-3-nitro-1H-pyrazole
Uniqueness
The uniqueness of (4-bromo-1-methyl-1H-pyrazol-3-yl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone lies in its dual pyrazole structure, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C9H8BrN5O3 |
---|---|
Molecular Weight |
314.10 g/mol |
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)-(5-methyl-3-nitropyrazol-1-yl)methanone |
InChI |
InChI=1S/C9H8BrN5O3/c1-5-3-7(15(17)18)11-14(5)9(16)8-6(10)4-13(2)12-8/h3-4H,1-2H3 |
InChI Key |
YWNGYFRGJXXCAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=NN(C=C2Br)C)[N+](=O)[O-] |
Origin of Product |
United States |
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